Crystal Structure and Molecular Planarity for Advanced Material Design
Single-crystal X-ray diffraction analysis of 2-(4-cyanobenzoyl)pyridine reveals a highly planar molecular geometry, a feature critical for applications requiring efficient π-π stacking or ordered self-assembly [1]. The molecule exhibits a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) atoms, confirming near-perfect coplanarity between the pyridine and cyanophenyl rings [1]. The crystal packing is governed by van der Waals forces with a nearest intermolecular distance of 3.647 Å [1]. This quantifiable planarity and packing motif differentiate it from more flexible or less ordered analogs.
| Evidence Dimension | Molecular planarity (torsion angle) |
|---|---|
| Target Compound Data | -179(2)° |
| Comparator Or Baseline | N/A (absolute structural feature) |
| Quantified Difference | Demonstrates near-perfect coplanarity (<1° deviation) |
| Conditions | Single-crystal X-ray diffraction at 291 K |
Why This Matters
This precise structural information is essential for researchers designing materials or catalysts where molecular packing and charge transport are key performance drivers.
- [1] KoreaScience. The Crystal Structure of 2-(4-Cyanobenzoyl)pyridine. Journal of the Korean Chemical Society. 2007. View Source
